Fenoxasulfone

描述

属性

IUPAC Name |

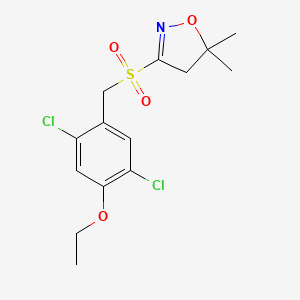

3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZDIIWZVQMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024189 | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639826-16-7 | |

| Record name | Fenoxasulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoxasulfone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a novel, highly effective herbicide developed by Kumiai Chemical Industry Co., Ltd., for use in paddy rice cultivation.[1][2][3] Belonging to the 3-sulfonylisoxazoline class of chemistry, it provides excellent control of problematic annual weeds, including Echinochloa spp., and certain sulfonylurea (SU)-resistant species.[1][2] Its unique physicochemical properties, such as strong soil adsorption and low water solubility, contribute to its long residual activity and stable efficacy under flooded rice culture systems.[1][2][4] The primary mode of action is the potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[3][5][6] This document provides a comprehensive overview of the discovery process, a detailed synthesis protocol, its biological activity, and the underlying mechanism of action of this compound.

Discovery and Optimization

The discovery of this compound was a result of a targeted research program aimed at developing a new rice herbicide with a stable and robust performance against a range of weeds under various environmental conditions.[1][2] The program began with the skeletal structure of 3-sulfonylisoxazoline derivatives, a class of compounds that had already shown promise with the development of pyroxasulfone for upland crops.[1][2][4]

The research focused on optimizing the structure for paddy field applications, emphasizing physicochemical properties that would ensure stability in flooded conditions.[1] The discovery process can be logically broken down into several key stages:

-

Isoxazoline Moiety Optimization : The initial phase of research focused on the isoxazoline ring itself. Through systematic evaluation, the 5,5-dimethyl-4,5-dihydroisoxazole moiety was identified as the optimal component for herbicidal activity.[1]

-

Benzene Ring Substitution : Researchers then prepared various benzyl halides to explore the structure-activity relationship (SAR) of substituents on the benzene ring.[1] The investigation proceeded systematically:

-

Mono-substitution : Initial compounds with a single substituent on the benzene ring were synthesized and tested.[1]

-

Di-substitution : Combinations of an ethoxy group and a chlorine atom were found to provide higher herbicidal activity compared to mono-substituted analogs. This led to the selection of a 5-chloro-2-ethoxy compound as a promising lead.[1]

-

Multi-substitution : Building on these findings, multi-substituted compounds featuring an ethoxy group and two chlorine atoms were synthesized.[1]

-

-

Lead Compound Identification : This systematic approach culminated in the discovery of the compound with a 2,5-dichloro-4-ethoxy benzene ring, which was named this compound.[1] This specific combination of substituents demonstrated a superior balance of high herbicidal activity and excellent crop safety for rice.[1]

Physicochemical Properties

The specific chemical structure of this compound imparts a set of physical and chemical properties that are key to its function as a selective herbicide in paddy fields.

| Property | Value |

| Common Name | This compound |

| Development Code | KIH-1419, KUH-071 |

| IUPAC Name | 3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole |

| CAS Registry Number | 639826-16-7 |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄S |

| Molecular Weight | 366.26 g/mol |

| Appearance | White, odorless crystals |

| Melting Point | 157.6°C |

| Water Solubility | 0.17 mg/L (at 20°C) |

| Log P (octanol/water) | 3.30 (at 25°C) |

| Data sourced from references:[1][7] |

Synthesis Process

The commercial production of this compound is a multi-step chemical synthesis process designed for efficiency and purity.[8] The key steps involve the formation of the sulfone bridge between the substituted benzyl group and the isoxazoline heterocycle.

Biological Activity and Herbicidal Efficacy

This compound is highly effective for the control of grass and broadleaved weeds in rice paddies.[8] Greenhouse and field trials have demonstrated its potent herbicidal activity at low application rates.[1]

| Target Weed Species | Application Rate (g a.i./ha) | Efficacy | Residual Activity |

| Echinochloa oryzicola (Barnyard grass) | 50 - 200 | Excellent | ~60-70 days |

| Echinochloa crus-galli | 50 - 200 | Excellent | Not specified |

| Monochoria vaginalis | 200 | Excellent | ~60-70 days |

| Lindernia dubia | 200 | Excellent | ~60-70 days |

| Gratiola japonica | Not specified | Excellent | Not specified |

| Rotala indica | Not specified | Excellent | Not specified |

| Ludwigia epilobioides | Not specified | Excellent | Not specified |

| Data sourced from reference:[1] |

Symptoms in susceptible plants, such as Echinochloa oryzicola, include shrinkage of new leaves, a darkening of the green color, and overall growth suppression, leading to death within approximately 2-3 weeks of treatment.[1]

Mechanism of Action

This compound's herbicidal activity stems from its role as a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis.[1][5][6] VLCFAs are essential lipids in plants, serving as precursors for cuticular waxes, suberin, and membrane lipids. Disruption of their synthesis is catastrophic for the plant, especially during early growth stages.

Experimental Protocols

Protocol for Synthesis of this compound Analogs (SAR Study)

This protocol outlines a general method for synthesizing analogs for structure-activity relationship studies, based on the synthetic routes published.[1][2]

-

Preparation of Substituted Benzyl Mercaptan :

-

A solution of a selected substituted benzyl bromide (1.0 eq) in ethanol is prepared.

-

Sodium thiomethoxide (1.1 eq) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzyl mercaptan, which may be purified by column chromatography.

-

-

Oxidation to Benzyl Sulfonyl Chloride :

-

The crude benzyl mercaptan (1.0 eq) is dissolved in a mixture of acetic acid and water.

-

The solution is cooled to 0-5°C, and chlorine gas is bubbled through the solution until a persistent yellow-green color is observed.

-

The reaction is quenched by the addition of sodium bisulfite solution.

-

The product is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the benzyl sulfonyl chloride.

-

-

Coupling with Isoxazoline :

-

To a solution of 5,5-dimethyl-4,5-dihydroisoxazole (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0°C.

-

The mixture is stirred for 30 minutes.

-

A solution of the benzyl sulfonyl chloride (1.0 eq) in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography to yield the final sulfonylisoxazoline derivative.

-

Protocol for Greenhouse Evaluation of Herbicidal Activity

This protocol is based on the methodology described for evaluating this compound's efficacy in a simulated paddy environment.[1]

-

Plant Cultivation :

-

Plastic pots (e.g., 1/5000 a) are filled with paddy soil.

-

Seeds of target weed species (Echinochloa oryzicola, Monochoria vaginalis, etc.) and rice (Oryza sativa) are sown at an appropriate depth.

-

Pots are flooded to a depth of 3-4 cm and maintained in a greenhouse under controlled temperature (e.g., 25-30°C) and light conditions.

-

-

Herbicide Application :

-

This compound is formulated as a suspension concentrate or granules.

-

A stock solution of the desired concentration is prepared.

-

At the specified growth stage of the weeds (e.g., pre-emergence to 3.0-leaf stage), the required dose (e.g., corresponding to 50-200 g a.i./ha) is applied directly to the paddy water in each pot using a micropipette or fine sprayer.

-

Control pots are treated with a blank formulation lacking the active ingredient.

-

-

Evaluation :

-

The herbicidal effect is visually assessed at regular intervals, typically 30 to 40 days after application.

-

Assessment is based on a percentage scale (0% = no effect, 100% = complete kill) or a rating scale, evaluating symptoms like growth inhibition, chlorosis, and necrosis.

-

Crop safety (phytotoxicity to rice) is assessed concurrently.

-

For residual activity tests, pots are maintained for longer periods (e.g., 60-70 days) before evaluation.[1]

-

Protocol for VLCFA Elongase Inhibition Assay

This protocol is a representative method for determining the in-vitro inhibitory effect of this compound on VLCFA elongase, based on published mechanism-of-action studies.[6]

-

Preparation of Microsomal Fraction :

-

Etiolated seedlings of a susceptible plant (e.g., barnyard millet) are grown in the dark for 5-7 days.

-

The shoots are harvested and homogenized in a cold extraction buffer (e.g., Tris-HCl, sucrose, EDTA, DTT).

-

The homogenate is filtered through cheesecloth and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Elongase Activity Assay :

-

The assay mixture contains the microsomal protein, a reaction buffer (e.g., phosphate or Tris buffer), cofactors (NADPH, ATP), and the fatty acid substrate (e.g., [¹⁴C]-malonyl-CoA and a primer like C22:0-CoA).

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. Control tubes receive the solvent alone.

-

The reaction is initiated by adding the microsomal fraction and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Analysis :

-

The reaction is stopped by saponification with alcoholic KOH.

-

Fatty acids are extracted after acidification using a nonpolar solvent (e.g., hexane).

-

The extracted fatty acids are methylated to form fatty acid methyl esters (FAMEs).

-

The FAMEs are separated by thin-layer chromatography (TLC) or analyzed by radio-HPLC.

-

The radioactivity incorporated into VLCFAs (e.g., C24:0, C26:0) is quantified.

-

The inhibition of elongase activity is calculated relative to the control, and IC₅₀ values are determined.

-

References

- 1. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a rice herbicide, this compound [jstage.jst.go.jp]

- 6. Action mechanism of a novel herbicide, this compound [jstage.jst.go.jp]

- 7. This compound | C14H17Cl2NO4S | CID 53235546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: KIH-1419) [sitem.herts.ac.uk]

- 9. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Fenoxasulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone, a member of the isoxazoline class of herbicides, has emerged as a potent tool in modern agriculture for the control of a wide spectrum of weeds, particularly in rice cultivation. Its efficacy stems from a highly specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This in-depth technical guide elucidates the molecular underpinnings of this compound's herbicidal activity, providing a comprehensive overview for researchers, scientists, and professionals engaged in drug development and crop protection. This document details the biochemical target, the physiological consequences of its inhibition, and the experimental methodologies employed to unravel its mechanism of action.

Introduction

The relentless challenge of weed competition in agriculture necessitates the continuous development of novel herbicides with specific modes of action to ensure crop yield and quality, while managing the evolution of herbicide resistance. This compound, developed by Kumiai Chemical Industry Co., Ltd., represents a significant advancement in this field.[1][2][3] Classified by the Herbicide Resistance Action Committee (HRAC) as a Group K3 herbicide, its primary target is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes.[1] This guide will delve into the intricate details of this mechanism, offering a granular understanding of how this compound exerts its phytotoxic effects.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The fundamental mechanism of action of this compound is its potent and specific inhibition of very-long-chain fatty acid (VLCFA) elongase.[4][5][6] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial for various physiological processes in plants.

This compound's inhibitory action disrupts the biosynthesis of these essential molecules, leading to a cascade of events that ultimately result in weed death.[5] Studies have shown that this compound potently inhibits the activity of VLCFA elongase in the microsomal fraction of etiolated barnyard millet (Echinochloa crus-galli) seedlings.[4] This inhibition has been observed to be particularly effective at the elongation steps converting C22:0 to C24:0 and C24:0 to C26:0 fatty acids.[4]

The inhibition of VLCFA elongase by this compound leads to a discernible shift in the fatty acid profile within plant cells. Specifically, treatment with this compound results in a decrease in the levels of various VLCFAs, including C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0.[4] Concurrently, there is an accumulation of their precursors, such as the long-chain fatty acid C18:0 (stearic acid) and the medium-chain fatty acid C15:0.[4] This biochemical bottleneck is a direct consequence of the blockage of the elongation pathway.

The VLCFA Biosynthesis Pathway: A Target for Herbicidal Action

The biosynthesis of VLCFAs is a multi-step process that occurs in the endoplasmic reticulum and is catalyzed by a membrane-bound enzyme complex known as the fatty acid elongase (FAE) or elongase complex. This complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The four key enzymatic reactions in each elongation cycle are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity.

-

First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).

This compound is believed to target the condensing enzyme, KCS, thereby halting the entire elongation process.

Quantitative Data on this compound's Impact

While precise, publicly available tables of quantitative data for this compound are limited, the consistent qualitative observations from multiple studies on both this compound and its close analogue pyroxasulfone provide a clear picture of its effects. The following table summarizes the observed changes in fatty acid profiles following treatment.

| Fatty Acid Chain Length | Effect of this compound Treatment | Reference |

| Medium-Chain (e.g., C15:0) | Increase | [4] |

| Long-Chain (e.g., C18:0) | Increase | [4] |

| Very-Long-Chain (C20:0, C20:1, C22:0, C24:0, C24:1, C26:0) | Decrease | [4] |

Experimental Protocols for Elucidating the Mechanism of Action

The elucidation of this compound's mechanism of action relies on a combination of in vitro enzyme assays and in vivo analysis of fatty acid composition. Below are detailed methodologies for these key experiments.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the VLCFA elongase enzyme complex.

Objective: To determine the in vitro inhibitory activity of this compound on VLCFA elongase.

Materials:

-

Etiolated seedlings of a susceptible plant species (e.g., barnyard millet).

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH).

-

Substrates: Acyl-CoA (e.g., C22:0-CoA) and [2-¹⁴C]malonyl-CoA.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Scintillation cocktail and vials.

-

Liquid nitrogen, mortar, and pestle.

-

Ultracentrifuge.

Procedure:

-

Microsomal Fraction Preparation:

-

Harvest etiolated seedlings and grind to a fine powder in liquid nitrogen using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of extraction buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a reaction tube, combine the assay buffer, a specific concentration of this compound (or solvent control), and the microsomal protein.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the reaction by adding the Acyl-CoA substrate and [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

Saponify the fatty acids by adding a strong base (e.g., 2 M NaOH) and heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Evaporate the solvent, redissolve the residue in a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the solvent control.

-

Analysis of Fatty Acid Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify the changes in the fatty acid composition of plants treated with this compound.

Objective: To determine the quantitative changes in fatty acid profiles in this compound-treated plant tissue.

Materials:

-

Plant tissue (from treated and control plants).

-

Internal standard (e.g., heptadecanoic acid, C17:0).

-

Methanolysis reagent (e.g., 2% H₂SO₄ in methanol).

-

Hexane.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., a wax or polar column).

Procedure:

-

Lipid Extraction and Transesterification:

-

Harvest and weigh a known amount of fresh plant tissue.

-

Homogenize the tissue in a solvent mixture (e.g., chloroform:methanol).

-

Add an internal standard to the homogenate.

-

Extract the total lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the methanolysis reagent to the lipid extract and heat (e.g., at 80°C for 1 hour) to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

-

FAME Extraction:

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex thoroughly and allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into the GC-MS.

-

Use a temperature program that allows for the separation of a wide range of FAMEs (e.g., initial temperature of 140°C, ramp up to 240°C).

-

Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

-

Conclusion

This compound's mechanism of action is a clear and potent example of targeted herbicide design. By specifically inhibiting the VLCFA elongase complex, it disrupts a vital biochemical pathway in susceptible weeds, leading to their effective control. The accumulation of precursor fatty acids and the depletion of essential VLCFAs provide a distinct biochemical signature of its activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new herbicidal molecules targeting similar pathways. A deeper understanding of these mechanisms is paramount for the sustainable and effective use of herbicides in modern agriculture and for the management of herbicide resistance.

References

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fenoxasulfone Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Fenoxasulfone crystals. This compound is a pre-emergence herbicide notable for its efficacy in controlling a variety of weeds.[1] A thorough understanding of its solid-state properties is crucial for formulation development, ensuring stability, and optimizing biological activity. This document compiles available data on the identity and physicochemical characteristics of this compound and outlines general experimental protocols for their determination.

Compound Identification and General Properties

This compound is chemically identified as 2,5-Dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone.[1] It is described as odorless, white crystals.[1][2]

| Identifier | Value |

| Common Name | This compound |

| Chemical Name (IUPAC) | 2,5-Dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone[1] |

| CAS Registry Number | 639826-16-7[1] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄S[1][3] |

| Molecular Weight | 366.26 g/mol [1][3] |

| Appearance | White crystals, odorless[1][2] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound that have been reported in the literature.

| Property | Value | Conditions |

| Melting Point | 157.6 °C | Not specified |

| Water Solubility | 0.17 mg/L | 20 °C[1][2] |

| Octanol-Water Partition Coefficient (Log P) | 3.30 | 25 °C[1][2] |

Experimental Protocols

While specific experimental details for the characterization of this compound are not published, the following are detailed methodologies for key experiments typically employed to determine the physicochemical properties of crystalline compounds.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using certified reference standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is set to encompass the expected melting point (e.g., from 25 °C to 200 °C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram. The area under the melting peak can be used to calculate the enthalpy of fusion.

Solubility Determination (Flask Method)

The flask method is a common technique to determine the solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice.

Methodology:

-

Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the unit cell dimensions, space group, and atomic positions. The structural model is then refined to obtain a final, accurate crystal structure.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing the physicochemical properties of a crystalline substance like this compound and the theoretical relationship between different solid-state forms.

Caption: Experimental workflow for the physicochemical characterization of this compound crystals.

Caption: Logical relationship between hypothetical polymorphic forms and their properties.

References

An In-depth Technical Guide to the Biological Activity of Fenoxasulfone on Annual Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a pre-emergence and early post-emergence herbicide demonstrating significant efficacy against a range of annual weeds, particularly in paddy rice cultivation.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), a critical enzymatic system in plant development.[1][2] This disruption of VLCFA biosynthesis leads to stunted growth and eventual death of susceptible weed species.[3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy data on key annual weeds, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound is classified as a Group 15 (K3) herbicide, targeting the biosynthesis of very-long-chain fatty acids (VLCFAs).[4] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and signaling.[5][6][7]

The elongation of VLCFAs occurs in the endoplasmic reticulum through a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to an acyl-CoA primer. The key enzymes in this complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction. This is the primary target of this compound.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.[2][5]

By inhibiting the KCS enzyme, this compound effectively halts the entire VLCFA elongation process. This leads to a depletion of essential VLCFAs, causing a cascade of detrimental effects on the plant, including impaired cell division and elongation, defective cuticle formation leading to increased water loss, and disruption of membrane function.[8] These physiological disruptions manifest as stunting, abnormal seedling development, and ultimately, plant death.[3]

Signaling Pathway Diagram: VLCFA Biosynthesis Inhibition by this compound

References

- 1. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Dual Fatty Acid Elongase Complex Interactions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. southeast.k-state.edu [southeast.k-state.edu]

Fenoxasulfone's Inhibitory Effect on Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a potent herbicide that exerts its phytotoxic effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on VLCFA elongase (VLCFAE) enzymes.[1][2][5] The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to this compound and VLCFAs

This compound is a pre-emergent herbicide belonging to the isoxazoline chemical family.[6] It is highly effective against a broad spectrum of weeds in various crops.[4][6] Its mode of action is the disruption of VLCFA biosynthesis, a critical process for plant growth and development.[1][2][3]

VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, they are essential components of various cellular structures, including the cuticle, seed storage lipids, and membranes. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions catalyzed by a multi-enzyme complex known as the VLCFA elongase or fatty acid elongase (FAE). The key, rate-limiting step is the initial condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS).[5]

Mechanism of Action: Inhibition of VLCFA Elongase

This compound's primary target is the VLCFA elongase (VLCFAE) enzyme complex.[1][2][5] By inhibiting this enzyme, this compound disrupts the elongation of fatty acid chains beyond C18.[5] This leads to a depletion of essential VLCFAs and an accumulation of their C16 and C18 precursors.[5] The disruption of VLCFA production impairs the formation of critical plant structures, ultimately leading to growth inhibition and plant death.[6] this compound is classified by the Herbicide Resistance Action Committee (HRAC) as a Group K3 herbicide, alongside other VLCFA synthesis inhibitors.[2][5]

Signaling Pathway of VLCFA Biosynthesis and Point of Inhibition

The following diagram illustrates the VLCFA biosynthesis pathway in plants and highlights the step inhibited by this compound.

Quantitative Data on this compound's Inhibitory Effect

Studies on etiolated barnyard millet seedlings have demonstrated this compound's potent inhibitory effect on specific VLCFA elongation steps. The following table summarizes the observed inhibition.

| Elongation Step | Substrate | Product | This compound Concentration | % Inhibition | Reference |

| Elongation 1 | C22:0 | C24:0 | 1 µM | > 90% | [1] |

| Elongation 2 | C24:0 | C26:0 | 1 µM | > 90% | [1] |

Treatment of barnyard millet cultured cells with this compound led to a significant decrease in the content of several VLCFAs, while the levels of their long-chain fatty acid precursors increased.

| Fatty Acid | Change upon this compound Treatment | Reference |

| C15:0 | Increased | [5] |

| C18:0 | Increased | [5] |

| C20:0 | Decreased | [5] |

| C20:1 | Decreased | [5] |

| C22:0 | Decreased | [5] |

| C24:0 | Decreased | [5] |

| C24:1 | Decreased | [5] |

| C26:0 | Decreased | [5] |

Detailed Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes the determination of this compound's inhibitory effect on VLCFA elongase activity using microsomal fractions from etiolated barnyard millet seedlings.

Experimental Workflow:

Materials:

-

Etiolated barnyard millet seedlings (e.g., 7-10 days old)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.25 M sucrose, 1 mM EDTA, protease inhibitors)

-

Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM ATP, 0.5 mM CoASH, 2.5 mM MgCl2, 1 mM NADPH, 1 mM NADH)

-

Fatty acyl-CoA substrates (e.g., C22:0-CoA)

-

[14C]Malonyl-CoA (for radiolabeling, optional)

-

This compound solutions in a suitable solvent (e.g., DMSO)

-

Reagents for fatty acid extraction and methylation (e.g., hexane, BF3-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Microsomal Fraction:

-

Harvest etiolated barnyard millet seedlings and homogenize them in ice-cold Homogenization Buffer using a mortar and pestle or a blender.

-

Filter the homogenate through layers of cheesecloth or Miracloth to remove cell debris.

-

Perform differential centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 15 minutes) to pellet mitochondria and chloroplasts.

-

Carefully collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction.

-

-

Resuspend the microsomal pellet in a minimal volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

VLCFA Elongase Assay:

-

In a microcentrifuge tube, pre-incubate the microsomal fraction (containing a defined amount of protein) with various concentrations of this compound or solvent control for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the fatty acyl-CoA substrate and [14C]Malonyl-CoA to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Terminate the reaction by adding a strong acid or base (e.g., 1 M HCl or 2.5 M KOH).

-

-

Analysis of VLCFAs:

-

Perform saponification of the lipid fraction.

-

Extract the fatty acids using an organic solvent like hexane.

-

Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

-

Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species.

-

If using radiolabeled malonyl-CoA, the products can be quantified by scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of elongated fatty acid product formed in each reaction.

-

Determine the percentage of inhibition of VLCFA elongase activity for each this compound concentration relative to the solvent control.

-

If a range of concentrations is tested, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated.

-

Analysis of In Vivo VLCFA Profile

This protocol outlines the analysis of the fatty acid profile in whole plant tissues or cultured cells after treatment with this compound.

Procedure:

-

Plant Treatment:

-

Grow plants (e.g., barnyard millet) or cultured cells under controlled conditions.

-

Treat the plants or cells with this compound at various concentrations for a specified duration. Include a solvent-treated control group.

-

-

Lipid Extraction and FAME Preparation:

-

Harvest the plant material or cells and immediately freeze in liquid nitrogen to stop metabolic activity.

-

Extract the total lipids from the tissue using a suitable solvent system (e.g., chloroform:methanol).

-

Saponify the lipid extract and convert the fatty acids to FAMEs as described in the in vitro assay protocol.

-

-

GC-MS Analysis:

-

Analyze the FAMEs using GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation pattern.

-

-

Data Analysis:

-

Identify and quantify the individual fatty acids (from C14 to C28 and beyond).

-

Compare the fatty acid profiles of this compound-treated samples to the control samples to determine the changes in the levels of specific VLCFAs and their precursors.

-

Conclusion

This compound is a highly effective herbicide that targets the biosynthesis of very-long-chain fatty acids in plants. Its specific inhibition of VLCFA elongase enzymes disrupts the production of essential components for plant growth and development, leading to phytotoxicity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to understand the molecular mechanisms of this important class of herbicides and for those involved in the development of new herbicidal compounds. The detailed methodologies and visual aids are intended to facilitate further research into the intricate interactions between herbicides and plant biochemical pathways.

References

- 1. assaygenie.com [assaygenie.com]

- 2. gcms.cz [gcms.cz]

- 3. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship of 3-Sulfonylisoxazoline Derivatives: A Technical Guide to Fenoxasulfone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-sulfonylisoxazoline derivatives, a novel class of herbicides, with a primary focus on Fenoxasulfone. This document outlines their mechanism of action, quantitative SAR data, and detailed experimental protocols for their synthesis and evaluation.

Introduction

This compound is a new pre-emergence herbicide developed for rice cultivation, demonstrating high efficacy against problematic weeds such as Echinochloa spp.[1][2][3]. It belongs to the 3-sulfonylisoxazoline class of compounds, which act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants[1][2][4][5]. This mode of action provides a valuable tool for managing weed resistance, particularly against species that have developed resistance to other common herbicides like sulfonylureas. Understanding the relationship between the chemical structure of these derivatives and their herbicidal potency is critical for the development of new, more effective and selective herbicides.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The primary mode of action for this compound and related 3-sulfonylisoxazoline herbicides is the inhibition of very-long-chain fatty acid elongase (VLCFAE) enzymes[1][2][4]. VLCFAs are crucial components of plant cells, involved in the formation of cuticular waxes, suberin, and sphingolipids, which are essential for membrane integrity, preventing water loss, and overall plant development[6][7].

The VLCFA elongation is a four-step cycle that occurs in the endoplasmic reticulum. This compound specifically targets and inhibits the first and rate-limiting enzyme in this cycle, 3-ketoacyl-CoA synthase (KCS). This inhibition disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to a depletion of essential lipids, stunted growth, and ultimately, the death of susceptible weed species[4][6][7].

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved systematic modifications of the 3-sulfonylisoxazoline scaffold to optimize herbicidal activity and crop safety. The core structure consists of a 5,5-dimethyl-4,5-dihydroisoxazole ring linked to a substituted benzene ring via a methylsulfonyl group.

Quantitative SAR Data

Herbicidal efficacy is often evaluated by determining the effective dose required to cause a certain level of plant growth inhibition. The following tables summarize the herbicidal activity (ED₂₀ and ED₉₀ values, representing the dose in g a.i./ha for 20% and 90% growth inhibition, respectively) of various mono- and di-substituted 3-sulfonylisoxazoline derivatives against key weed species.

Table 1: Herbicidal Activity of Mono-Substituted Benzene Ring Derivatives

| R (Position) | ORYSA (ED₂₀) | ECHOR (ED₉₀) | MOOVA (ED₉₀) | SCPJO (ED₉₀) |

| 2-OEt | 250 | 250 | >1,000 | 500 |

| 3-OEt | >1,000 | >1,000 | >1,000 | >1,000 |

| 4-OEt | 63 | 125 | 125 | 63 |

| 2-Cl | 125 | 125 | >1,000 | 500 |

| 3-Cl | >1,000 | 250 | >1,000 | >1,000 |

| 4-Cl | 63 | 125 | 250 | 63 |

| 4-CN | 63 | 63 | 500 | 125 |

| 4-COOMe | >1,000 | 250 | >1,000 | >1,000 |

| 4-MeSO₂ | 250 | 250 | >1,000 | 250 |

Data sourced from greenhouse experiments. Abbreviations: ORYSA (Oryza sativa - rice safety), ECHOR (Echinochloa oryzicola), MOOVA (Monochoria vaginalis), SCPJO (Scirpus juncoides).

Table 2: Herbicidal Activity of Di-Substituted (Cl, OEt) Benzene Ring Derivatives

| R (Positions) | ORYSA (ED₂₀) | ECHOR (ED₉₀) | MOOVA (ED₉₀) | SCPJO (ED₉₀) |

| 2-OEt, 3-Cl | 125 | 125 | >1,000 | 500 |

| 2-OEt, 4-Cl | 63 | 63 | 250 | 125 |

| 2-OEt, 5-Cl | 31 | 63 | 250 | 125 |

| 2-OEt, 6-Cl | 250 | 250 | >1,000 | >1,000 |

| 4-OEt, 2-Cl | 63 | 63 | 125 | 63 |

| 4-OEt, 3-Cl | 31 | 31 | 63 | 31 |

Data sourced from greenhouse experiments. Abbreviations are the same as in Table 1.

Table 3: Herbicidal Activity of Di-Substituted (Cl, Cl) Benzene Ring Derivatives

| R (Positions) | ORYSA (ED₂₀) | ECHOR (ED₉₀) | MOOVA (ED₉₀) | SCPJO (ED₉₀) |

| 2,3-diCl | >1,000 | 250 | >1,000 | >1,000 |

| 2,4-diCl | 63 | 63 | 125 | 63 |

| 2,5-diCl | 31 | 31 | 63 | 63 |

| 2,6-diCl | >1,000 | >1,000 | >1,000 | >1,000 |

| 3,4-diCl | 125 | 63 | 125 | 63 |

| 3,5-diCl | 250 | 125 | 500 | 125 |

Data sourced from greenhouse experiments. Abbreviations are the same as in Table 1. The 2,5-dichloro substitution combined with a 4-ethoxy group (this compound) was identified as the optimal combination for high efficacy and crop safety.

Experimental Protocols

Synthesis of 3-Sulfonylisoxazoline Derivatives

The general synthetic route involves the preparation of a substituted benzyl halide, which is then reacted with a sulfur nucleophile attached to the 5,5-dimethyl-4,5-dihydroisoxazole core, followed by an oxidation step.

Detailed Protocol for this compound Synthesis (Illustrative):

-

Synthesis of 2,5-dichloro-4-ethoxybenzyl bromide (Intermediate 1):

-

To a solution of 1-(bromomethyl)-2,5-dichloro-4-ethoxybenzene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the benzyl bromide intermediate.

-

-

Synthesis of the Thioether Intermediate (Intermediate 2):

-

Prepare the sodium salt of 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol by reacting it with a base like sodium hydride (NaH) or sodium hydrosulfide (NaSH) in an aprotic solvent like DMF.

-

To this solution, add the 2,5-dichloro-4-ethoxybenzyl bromide (Intermediate 1) dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude thioether.

-

-

Oxidation to this compound (Final Product):

-

Dissolve the crude thioether intermediate in a chlorinated solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

-

Cool the solution in an ice bath (0 °C).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture successively with aqueous sodium bisulfite solution, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization (e.g., from ethanol/hexane) to obtain this compound as a white solid.

-

In-vitro VLCFA Elongase Inhibition Assay

This protocol is adapted from methods for measuring fatty acid elongase activity in microsomal fractions.

1. Preparation of Plant Microsomal Fractions:

-

Germinate seeds of the target plant (e.g., Echinochloa crus-galli) in the dark (etiolated seedlings) for 5-7 days.

-

Harvest approximately 5-10 g of shoot tissue and homogenize in ice-cold extraction buffer (e.g., 250 mM sucrose, 100 mM HEPES-KOH pH 7.5, protease inhibitors).

-

Filter the homogenate through layers of cheesecloth or Miracloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4 °C to pellet mitochondria and chloroplasts.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4 °C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of storage buffer (e.g., 10 mM Tris-Cl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay. Store at -80 °C.

2. Enzyme Inhibition Assay:

-

The reaction is carried out in a final volume of 100 µL in microfuge tubes.

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.2)

-

NADPH (1 mM)

-

Fatty acyl-CoA substrate (e.g., 20 µM C18:0-CoA)

-

[2-¹⁴C]-Malonyl-CoA (e.g., 50 µM, ~50,000 dpm)

-

Bovine Serum Albumin (fatty acid-free, ~0.4 mg/mL)

-

-

Add various concentrations of the inhibitor (this compound or analog, dissolved in DMSO; final DMSO concentration <1%).

-

Initiate the reaction by adding 50-100 µg of the microsomal protein preparation.

-

Incubate the mixture at 30 °C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl. Saponify the lipids by adding 200 µL of 2.5 M NaOH and heating at 70 °C for 1 hour.

-

Acidify the mixture with 100 µL of 12 M HCl.

-

Extract the total fatty acids with hexane (3 x 500 µL).

-

Combine the hexane extracts, evaporate to dryness under nitrogen, and redissolve in a small volume of hexane.

-

Quantify the radiolabeled elongated fatty acids using liquid scintillation counting.

-

Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values.

Greenhouse Herbicidal Activity Assay

1. Plant Cultivation:

-

Fill plastic pots (e.g., 10 cm diameter) with a mixture of soil, sand, and organic matter.

-

Sow approximately 20 seeds of the target weed species (e.g., Echinochloa oryzicola) per pot.

-

Culture the plants in a greenhouse with controlled conditions (e.g., 30°C/25°C day/night temperature, 12-hour photoperiod).

2. Herbicide Application (Pre-emergence):

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant).

-

Dilute the stock solutions with water to achieve the desired application rates (e.g., ranging from 10 to 500 g a.i./ha).

-

Apply the herbicide solutions evenly to the soil surface of the pots one day after sowing using a laboratory sprayer.

3. Evaluation:

-

Water the pots as needed, maintaining appropriate moisture levels.

-

After 21-30 days, visually assess the herbicidal effect as a percentage of growth inhibition compared to an untreated control (0% = no effect, 100% = complete kill).

-

Alternatively, harvest the above-ground plant material, determine the fresh weight, and calculate the percent reduction in fresh weight compared to the control.

-

Use the dose-response data to calculate ED₅₀ or ED₉₀ values using appropriate statistical software.

Conclusion

The 3-sulfonylisoxazoline scaffold, exemplified by this compound, represents a significant advancement in herbicide chemistry. The herbicidal activity of this class is driven by the potent inhibition of VLCFA biosynthesis. SAR studies have demonstrated that the herbicidal efficacy and crop selectivity are highly dependent on the substitution pattern on the benzene ring, with a 2,5-dichloro-4-ethoxy substitution providing an optimal profile for rice cultivation. The detailed protocols provided in this guide offer a framework for the synthesis, biochemical screening, and whole-plant evaluation of new derivatives, facilitating further research and development in this promising class of herbicides.

References

- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colletotrichum echinochloae: A Potential Bioherbicide Agent for Control of Barnyardgrass (Echinochloa crus-galli (L.) Beauv.) | MDPI [mdpi.com]

- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmbio.cn [mmbio.cn]

- 6. mdpi.com [mdpi.com]

- 7. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]

Initial Greenhouse Experiments for Fenoxasulfone Herbicidal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial greenhouse experiments conducted to evaluate the herbicidal efficacy of Fenoxasulfone. It includes a summary of key findings, detailed experimental protocols, and visualizations of the herbicide's mode of action and experimental workflow.

Introduction to this compound

This compound is a novel herbicide demonstrating significant efficacy against a range of problematic weeds in various cropping systems.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[1][2] Initial greenhouse trials are fundamental in characterizing the herbicidal profile of new active ingredients like this compound, providing crucial data on its spectrum of activity, application rates, and residual effects under controlled environmental conditions.

Herbicidal Efficacy of this compound

Greenhouse studies have demonstrated that this compound provides excellent control of key weed species, particularly troublesome grasses and several broadleaf weeds.

Efficacy on Grass Weeds

Initial greenhouse experiments have consistently shown high efficacy of this compound against Echinochloa species, which are among the most competitive weeds in rice and other crops.

Table 1: Herbicidal Efficacy of this compound against Echinochloa Species in Greenhouse Trials

| Target Weed Species | Application Timing | Application Rate (g a.i./ha) | Control Efficacy (%) | Days After Treatment (DAT) |

| Echinochloa oryzicola | Pre-emergence | 50 - 200 | >90 | 30 |

| Echinochloa crus-galli | Pre-emergence | 50 - 200 | >90 | 30 |

| Echinochloa oryzicola | Early Post-emergence (1.0-leaf stage) | 100 - 200 | >90 | 30 |

| Echinochloa crus-galli | Early Post-emergence (1.0-leaf stage) | 100 - 200 | >90 | 30 |

Source: Data synthesized from Fujinami et al., 2019.[1]

Efficacy on Broadleaf Weeds

This compound has also exhibited control over a selection of problematic broadleaf weeds, as detailed in the following table.

Table 2: Herbicidal Efficacy of this compound against Broadleaf Weeds in Greenhouse Trials

| Target Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Days After Treatment (DAT) |

| Monochoria vaginalis | 150 - 200 | >90 | 30-40 |

| Lindernia dubia | 150 - 200 | >90 | 30-40 |

| Rotala indica | 150 - 200 | >90 | 30-40 |

| Ammannia multiflora | 150 - 200 | >90 | 30-40 |

Source: Data synthesized from Fujinami et al., 2019.[1]

Residual Activity

A key characteristic of an effective pre-emergence herbicide is its residual activity. Greenhouse experiments have confirmed that this compound provides extended weed control.

Table 3: Residual Herbicidal Activity of this compound in Greenhouse Trials

| Target Weed Species | Application Rate (g a.i./ha) | Duration of >90% Control (Days After Treatment) |

| Echinochloa oryzicola | 200 | ~60 |

| Monochoria vaginalis | 200 | ~60 |

| Lindernia dubia | 200 | ~60 |

Source: Data synthesized from Fujinami et al., 2019.[1]

Experimental Protocols

The following sections detail standardized methodologies for conducting initial greenhouse experiments to evaluate the herbicidal efficacy of compounds like this compound.

General Greenhouse Conditions

-

Temperature: Maintain a temperature regime appropriate for the test species, typically a day/night cycle of 25/20°C (± 2°C).

-

Light: Provide a 16-hour photoperiod with supplementary lighting to ensure consistent plant growth.

-

Humidity: Maintain relative humidity between 60% and 80%.

-

Watering: Water plants as needed to maintain optimal soil moisture, avoiding over- or under-watering.

Pre-emergence Herbicidal Efficacy Trial

This protocol is designed to assess the effectiveness of a herbicide when applied before weed emergence.

-

Soil Preparation: Use a standardized soil mix (e.g., sandy loam, loam) and autoclave to eliminate existing weed seeds and pathogens.

-

Potting: Fill pots (e.g., 10 cm diameter) with the prepared soil, leaving adequate headspace for watering.

-

Seeding: Sow a predetermined number of seeds of the target weed species at a uniform depth (e.g., 1-2 cm).

-

Herbicide Application:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Create a dilution series to achieve the desired application rates (e.g., 50, 100, 150, 200 g a.i./ha).

-

Apply the herbicide solution evenly to the soil surface using a calibrated laboratory sprayer.

-

Include an untreated control and a positive control (a commercial standard herbicide) for comparison.

-

-

Incubation: Place the treated pots in the greenhouse under the specified conditions.

-

Data Collection:

-

At regular intervals (e.g., 7, 14, 21, and 30 days after treatment), visually assess weed control as a percentage of the untreated control (0% = no effect, 100% = complete kill).

-

Measure plant height and shoot fresh/dry weight at the end of the experiment.

-

Post-emergence Herbicidal Efficacy Trial

This protocol evaluates the efficacy of a herbicide on emerged and actively growing weeds.

-

Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 1-3 leaf stage).

-

Herbicide Application:

-

Prepare this compound solutions as described for the pre-emergence trial.

-

Apply the herbicide solution directly to the foliage of the weed seedlings using a calibrated laboratory sprayer, ensuring thorough coverage.

-

Include untreated and positive controls.

-

-

Incubation: Return the treated plants to the greenhouse.

-

Data Collection:

-

Visually assess weed injury and control at regular intervals.

-

Visualizations

Mode of Action: Inhibition of VLCFA Biosynthesis

This compound's herbicidal activity stems from its inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme complex in the endoplasmic reticulum. This disruption of VLCFA synthesis is critical as these molecules are essential for the formation of cuticular waxes, suberin, and sphingolipids, all of which are vital for plant growth and integrity.[3][4][5]

Caption: this compound inhibits the 3-ketoacyl-CoA synthase (KCS) step in VLCFA biosynthesis.

Experimental Workflow for Greenhouse Herbicide Efficacy Screening

The following diagram outlines the logical flow of a typical greenhouse experiment to assess the efficacy of a new herbicide.

Caption: Workflow for greenhouse herbicide efficacy trials.

Conclusion

The initial greenhouse experiments for this compound confirm its high herbicidal efficacy against key grass and broadleaf weeds at relatively low application rates. Its mode of action as a VLCFA biosynthesis inhibitor provides a valuable tool for weed management. The detailed protocols and workflows presented in this guide offer a robust framework for conducting similar herbicide efficacy studies, ensuring reliable and reproducible results for the development of new weed control solutions.

References

- 1. Action mechanism of a novel herbicide, this compound [jstage.jst.go.jp]

- 2. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

Fenoxasulfone: A Technical Guide to its Mechanism as a Very-Long-Chain Fatty Acid Elongase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a potent, pre-emergence herbicide demonstrating significant efficacy against a broad spectrum of annual weeds.[1][2][3][4][5] Its mode of action is the targeted inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway for plant development.[1][2][3][4][5] This technical guide provides an in-depth analysis of the biochemical mechanism of this compound, focusing on its role as an inhibitor of VLCFA elongase (VLCFAE). The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Developed by Kumiai Chemical Industry Co., Ltd., this compound is a member of the isoxazoline class of herbicides.[1][2][3][4] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group K3 herbicide and by the Weed Science Society of America (WSSA) as a Group 15 herbicide, both of which are characterized by the inhibition of VLCFA synthesis.[5] this compound exhibits high herbicidal activity at application rates of 150–200 g a.i./ha and possesses long residual activity in the soil.[1][3][4]

VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, they are essential components of various lipids, including cuticular waxes, suberin, and seed storage lipids. These molecules play crucial roles in preventing water loss, protecting against pathogens, and ensuring proper seedling development. By disrupting the production of VLCFAs, this compound critically impairs these functions, leading to weed mortality.

The Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The primary target of this compound is the enzyme complex known as very-long-chain fatty acid elongase (VLCFAE). This multi-enzyme complex is located in the endoplasmic reticulum and is responsible for the sequential addition of two-carbon units to fatty acid chains, starting from C18 precursors.

The overall process of VLCFA elongation involves four key enzymatic reactions:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA. This is the rate-limiting step and the primary target of VLCFA-inhibiting herbicides.

-

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original substrate.

This compound specifically inhibits the condensing enzyme (KCS), thereby halting the entire elongation process.

Biochemical Effects of this compound

Treatment of susceptible plants with this compound leads to a significant and measurable shift in their fatty acid profiles. The inhibition of VLCFAE results in a depletion of VLCFAs and a corresponding accumulation of their C18 and shorter-chain precursors.

Quantitative Analysis of Fatty Acid Content

Studies on barnyard millet (Echinochloa crus-galli) cultured cells have demonstrated the dose-dependent effect of this compound on the cellular fatty acid composition. The following table summarizes the changes observed after treatment with varying concentrations of this compound.

| Fatty Acid | Control (%) | This compound (0.01 µM) (%) | This compound (0.1 µM) (%) | This compound (1 µM) (%) |

| VLCFAs | ||||

| C20:0 | 100 | 92.4 | 82.7 | 35.1 |

| C20:1 | 100 | 72.0 | 52.8 | 42.1 |

| C22:0 | 100 | 90.0 | 76.8 | 33.7 |

| C24:0 | 100 | 69.3 | 43.3 | 24.9 |

| C24:1 | 100 | 109.1 | 82.5 | 66.5 |

| C26:0 | 100 | 70.0 | 34.3 | 33.2 |

| Precursors | ||||

| C15:0 | 100 | 105.1 | 120.3 | 148.2 |

| C18:0 | 100 | 102.1 | 114.7 | 135.8 |

Data adapted from a study on the effect of this compound on fatty acid content in barnyard millet cultured cells.

Inhibition of Specific Elongation Steps

Further investigations using microsomal fractions from etiolated barnyard millet seedlings have identified the specific steps in the VLCFA elongation pathway that are inhibited by this compound. The primary points of inhibition were found to be the elongation of C22:0 to C24:0 and C24:0 to C26:0.

Research on recombinant Fatty Acid Elongation 1 (FAE1) from Arabidopsis thaliana, which catalyzes the elongation of C18:1 to C20:1, showed that this compound inhibited this enzyme in a time-dependent manner. In contrast, the inhibition of the VLCFAE activity in barnyard millet microsomal fractions was found to be time-independent, suggesting a potentially novel and reversible binding mechanism for this compound in this species.

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures discussed in this guide.

Caption: this compound's inhibitory action on the VLCFA elongase complex.

Caption: Workflow for analyzing this compound's effect on fatty acid profiles.

Caption: Workflow for the in vitro VLCFA elongase inhibition assay.

Experimental Protocols

The following protocols are synthesized from established methodologies for studying VLCFA-inhibiting herbicides and are representative of the techniques used to elucidate the mode of action of this compound.

Analysis of In Vivo Fatty Acid Profile

-

Plant Material and Treatment: Susceptible plant cells (e.g., barnyard millet suspension culture) are grown under standard conditions. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 0, 0.01, 0.1, 1 µM).

-

Lipid Extraction: After a defined incubation period, the cells are harvested, and total lipids are extracted using a chloroform:methanol solvent system.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

-

GC Analysis: The resulting FAMEs are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID). The separation is typically performed on a capillary column suitable for FAME analysis.

-

Quantification: Individual fatty acids are identified by comparing their retention times with those of known standards. The relative amount of each fatty acid is calculated from the peak areas.

In Vitro VLCFA Elongase Inhibition Assay

-

Preparation of Microsomal Fractions: Etiolated seedlings of a susceptible plant (e.g., barnyard millet) are homogenized in an extraction buffer. The homogenate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which is then resuspended in a suitable buffer.

-

Enzyme Assay: The reaction mixture contains the microsomal fraction, a fatty acyl-CoA substrate (e.g., C22:0-CoA), and radiolabeled [2-14C]malonyl-CoA in a reaction buffer. The reaction is initiated by the addition of the microsomal fraction.

-

Inhibition Study: For inhibition assays, the microsomal fraction is pre-incubated with various concentrations of this compound before the addition of the substrates. A control reaction without the inhibitor is run in parallel.

-

Product Analysis: The reaction is stopped, and the lipids are extracted. The radiolabeled elongated fatty acid products are separated by thin-layer chromatography (TLC) and quantified using a radioisotope detector or autoradiography.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of elongated product in the treated samples to the control.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of very-long-chain fatty acid elongase. This targeted mode of action disrupts the biosynthesis of essential lipids in susceptible weeds, leading to their eventual death. The quantitative data from fatty acid profiling and in vitro enzyme assays provide clear evidence for this mechanism. A thorough understanding of this compound's mode of action is crucial for its effective and sustainable use in weed management programs and for the development of new herbicidal compounds. The experimental protocols detailed herein provide a framework for the continued investigation of VLCFA inhibitors and their effects on plant biochemistry.

References

- 1. Development of a rice herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a rice herbicide, this compound [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Development of a rice herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action mechanism of a novel herbicide, this compound [jstage.jst.go.jp]

Preliminary Toxicological and Ecotoxicological Profile of Fenoxasulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxasulfone is a pre-emergent herbicide belonging to the isoxazoline class of chemicals. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides a comprehensive preliminary overview of the toxicological and ecotoxicological profile of this compound, based on available scientific literature and regulatory assessments. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards and risks associated with this compound. This document summarizes key toxicological endpoints in mammalian species, including acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects. Furthermore, it provides an initial assessment of its ecotoxicological impact on various non-target organisms and its environmental fate. Detailed experimental protocols for key studies and visual representations of metabolic pathways and assessment workflows are included to provide a thorough understanding of the current knowledge on this compound.

Introduction

This compound is a systemic herbicide effective against a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its mode of action involves the disruption of cell division through the inhibition of very-long-chain fatty acid (VLCFA) elongase.[1][2] While its herbicidal efficacy is well-documented, a thorough understanding of its toxicological and ecotoxicological profile is crucial for assessing its potential impact on human health and the environment. This guide synthesizes available data to provide a detailed preliminary profile of this compound.

Toxicological Profile

The toxicological assessment of this compound has been conducted across various mammalian species to determine its potential adverse effects on human health.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Low | [3] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | Low | [3] |

| LC50 | Rat | Inhalation | > 5.0 mg/L (4h) | Low | [3] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | - | [3] |

| Eye Irritation | Rabbit | Ocular | Minimally irritating | - | [3] |